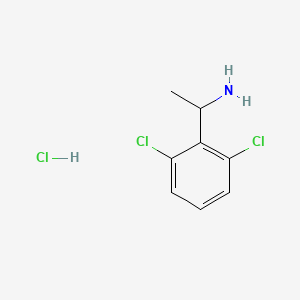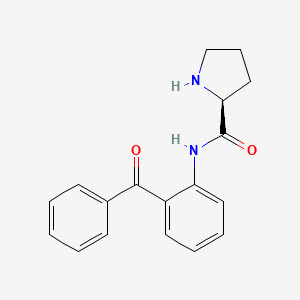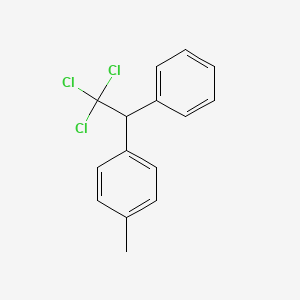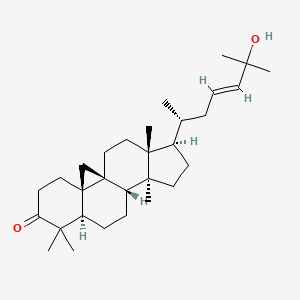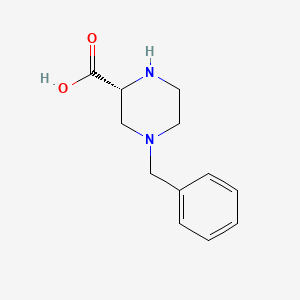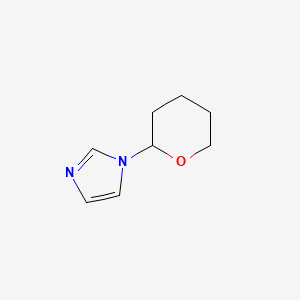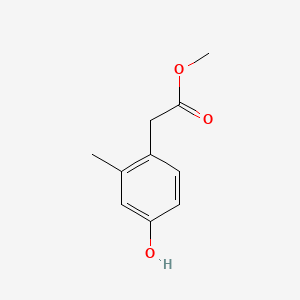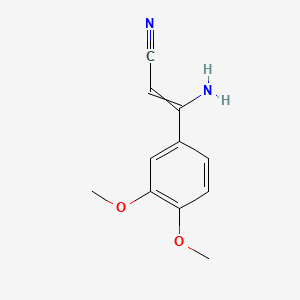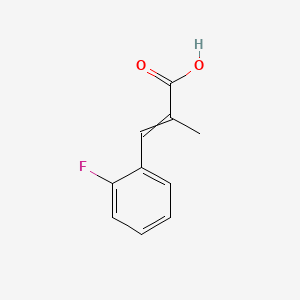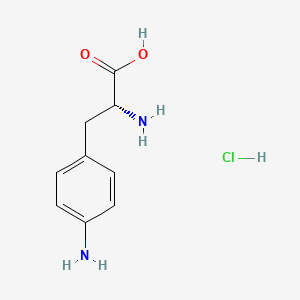
3H-Diazirine-3-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Diazirine-3-D: is a nitrogen-containing heterocyclic organic compound with the molecular formula CH₂N₂. It features a three-membered ring structure with two nitrogen atoms double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3H-Diazirine-3-D can be synthesized from ketones through a series of steps:
Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl or mesyl chloride in the presence of a base to yield the tosyl or mesyl oxime.
Formation of Diaziridine: The tosyl or mesyl oxime is treated with ammonia to produce diaziridine.
Oxidation: The diaziridine is oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Diazirine-3-D undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation with ultraviolet light, this compound decomposes to form carbenes, which can insert into C-H, N-H, and O-H bonds.
Thermal Reactions: Heating this compound can also generate carbenes, which participate in similar insertion reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Oxidizing Agents: Chromium-based reagents, iodine and triethylamine, silver oxide, oxalyl chloride, and electrochemical oxidation.
Photochemical Conditions: Ultraviolet light irradiation.
Thermal Conditions: Heating to specific temperatures depending on the desired reaction.
Major Products:
Carbenes: Generated from photochemical or thermal decomposition.
Insertion Products: Formed by carbene insertion into C-H, N-H, and O-H bonds.
Applications De Recherche Scientifique
3H-Diazirine-3-D has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 3H-Diazirine-3-D exerts its effects is through the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C-H, N-H, and O-H bonds, forming new covalent bonds. This property makes this compound a powerful tool for labeling and crosslinking molecules in various applications .
Comparaison Avec Des Composés Similaires
1H-Diazirine: Another isomer of diazirine with a different ring structure.
Diazomethane: An isomeric compound that can also generate carbenes but has different reactivity and stability.
Trifluoromethyl Aryl Diazirines: These compounds have similar carbene-generating properties but differ in their electronic properties and activation temperatures.
Uniqueness of 3H-Diazirine-3-D: this compound is unique due to its small size, stability under various conditions, and ability to generate carbenes efficiently upon activation. Its versatility in different scientific applications, from molecular labeling to polymer crosslinking, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
10310-87-9 |
|---|---|
Formule moléculaire |
CH2N2 |
Poids moléculaire |
43.047 |
Nom IUPAC |
3-deuterio-3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |
Clé InChI |
GKVDXUXIAHWQIK-MICDWDOJSA-N |
SMILES |
C1N=N1 |
Synonymes |
3H-Diazirine-3-D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)
